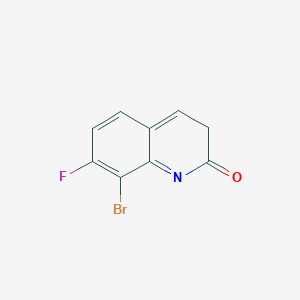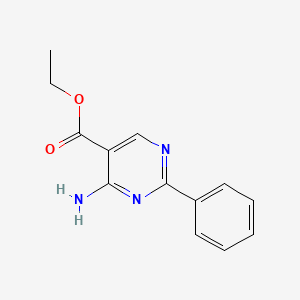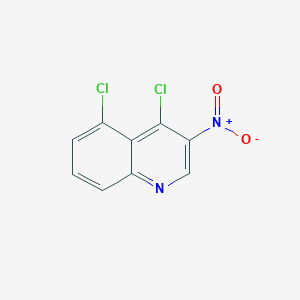
8-Bromo-7-fluoroquinolin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-7-fluoroquinolin-2(1H)-one is a chemical compound with the molecular formula C9H5BrFNO and a molecular weight of 242.05 g/mol . This compound is characterized by the presence of both bromine and fluorine atoms attached to a quinolinone core, making it a versatile molecule for various research applications.
Preparation Methods
The synthesis of 8-Bromo-7-fluoroquinolin-2(1H)-one typically involves the bromination and fluorination of quinolin-2(1H)-one. The reaction conditions often include the use of bromine and a fluorinating agent under controlled temperature and pressure conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-Bromo-7-fluoroquinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-7-fluoroquinolin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 8-Bromo-7-fluoroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms allows the compound to form strong interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
8-Bromo-7-fluoroquinolin-2(1H)-one can be compared with other similar compounds, such as:
8-Bromoquinolin-2(1H)-one: Lacks the fluorine atom, which may affect its reactivity and applications.
7-Fluoroquinolin-2(1H)-one: Lacks the bromine atom, which may influence its chemical properties and biological activity.
8-Chloro-7-fluoroquinolin-2(1H)-one: Contains a chlorine atom instead of bromine, which may result in different reactivity and applications.
The uniqueness of 8-Bromo-7-fluoroquinolin-2(1H)-one lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5BrFNO |
|---|---|
Molecular Weight |
242.04 g/mol |
IUPAC Name |
8-bromo-7-fluoro-3H-quinolin-2-one |
InChI |
InChI=1S/C9H5BrFNO/c10-8-6(11)3-1-5-2-4-7(13)12-9(5)8/h1-3H,4H2 |
InChI Key |
NYPKTAROALDUBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=CC(=C(C2=NC1=O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Methylnaphtho[1,2-b]thiophen-2-yl)ethan-1-one](/img/structure/B11872694.png)
![2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11872708.png)
![1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone](/img/structure/B11872714.png)


![n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11872731.png)
![tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11872737.png)
![tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate](/img/structure/B11872738.png)


![n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11872748.png)
![2-(Chloromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11872760.png)
![2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11872764.png)
![Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11872766.png)
